molecular formula C10H9BrCl2O B14049307 1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one

1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one

Cat. No.: B14049307
M. Wt: 295.98 g/mol
InChI Key: KANYFKJOTHPYOG-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring and a propanone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and methanol (MeOH), with reaction times varying from a few hours to overnight .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent composition, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their activity. The propanone group can also participate in various chemical reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Bromomethyl)-5-chlorophenyl)-1-chloropropan-2-one is unique due to its specific combination of bromine, chlorine, and propanone groups attached to a phenyl ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H9BrCl2O

Molecular Weight

295.98 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-chlorophenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9BrCl2O/c1-6(14)10(13)8-2-7(5-11)3-9(12)4-8/h2-4,10H,5H2,1H3

InChI Key

KANYFKJOTHPYOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)CBr)Cl)Cl

Origin of Product

United States

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